Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester (9CI) is an organic compound that belongs to the class of cyclopropane carboxylic acid derivatives. This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a chlorocarbonyl group, making it a versatile intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester typically involves the reaction of cyclopropanecarboxylic acid with chlorocarbonyl dimethyl ketene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process that includes the chlorination of cyclopropanecarboxylic acid followed by esterification with methanol. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Hydroxycyclopropanecarboxylic acid derivatives.
Substitution: Various substituted cyclopropanecarboxylic acid esters.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and antibacterial agents.
Industry: Utilized in the production of agrochemicals and polymer additives.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid
- Cyclopropanecarbonyl chloride
- Cyclopropylacetic acid
- Cyclobutanecarboxylic acid
Uniqueness
Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester is unique due to the presence of both a chlorocarbonyl group and a cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various synthetic and industrial applications.
Properties
CAS No. |
76842-28-9 |
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Molecular Formula |
C8H11ClO3 |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
methyl 3-carbonochloridoyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3 |
InChI Key |
ONSOHWSBYGOQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C(=O)OC)C |
Origin of Product |
United States |
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